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Compound of Interest

Compound Name: 2-Dodecanol, (R)-

Cat. No.: B12079602 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of (R)-2-Dodecanol

This guide provides a comprehensive overview of the spectroscopic data for (R)-2-dodecanol,

a chiral secondary alcohol. The information presented is essential for researchers, scientists,

and professionals in drug development for the purpose of structural elucidation and

characterization. The spectroscopic data for the (R)-enantiomer is presented, noting that

standard NMR, IR, and MS techniques do not differentiate between enantiomers; the data is

representative of 2-dodecanol in general.

Spectroscopic Data
The following tables summarize the key spectroscopic data for (R)-2-dodecanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (R)-2-Dodecanol (500 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12079602?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12079602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.80 m 1H H-2 (CH-OH)

~1.65 m 2H H-3 (CH₂)

~1.27 m 16H H-4 to H-11 (-(CH₂)₈-)

~1.19 d 3H H-1 (CH₃)

~0.89 t 3H H-12 (CH₃)

Data is compiled from various sources and represents typical values.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for (R)-2-Dodecanol

Chemical Shift (δ) ppm Assignment

~68.2 C-2 (CH-OH)

~39.6 C-3

~31.9 C-10

~29.7 C-4 to C-9

~25.9 C-11

~23.5 C-1

~14.1 C-12

Data is compiled from various sources and represents typical values.[3]

Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data for (R)-2-Dodecanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-3500 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2920 Strong C-H stretch (alkane)

~2850 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1110 Strong C-O stretch

Data is compiled from various sources and represents typical values.[4][5][6][7][8][9]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for (R)-2-Dodecanol

m/z Relative Intensity Assignment

186 Low [M]⁺ (Molecular Ion)

168 Low [M-H₂O]⁺

45 High [CH₃CHOH]⁺ (alpha-cleavage)

Data is compiled from various sources and represents typical values.[10][11][12] The molecular

ion peak for secondary alcohols is often of low intensity or absent.[10][13] The base peak is

frequently the result of alpha-cleavage.[10] Another common fragmentation pathway for

alcohols is the loss of water (dehydration).[10][12]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 5-10 mg of (R)-2-dodecanol is dissolved in

about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used for data acquisition.

[2]

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the spectrum.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-

2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise

ratio.

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase

and baseline corrected. Chemical shifts are referenced to the residual solvent peak

(CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each

carbon.

A wider spectral width (e.g., 0-220 ppm) is used.

A longer relaxation delay and a greater number of scans are typically required due to the

lower natural abundance of ¹³C and its longer relaxation times.

Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like (R)-2-dodecanol, the spectrum can be obtained

neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).
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Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the liquid directly on the ATR crystal.[14]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[14]

The sample is placed in the beam path.

The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented as transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for a volatile liquid like 2-dodecanol. A dilute solution of the

sample in a volatile solvent is injected into the GC.

Ionization: Electron Ionization (EI) is a common method for alcohols. The sample molecules

are bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.[15]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is

generated, plotting relative intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical relationship between the different spectroscopic

techniques and the structural information they provide for (R)-2-dodecanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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